molecular formula C10H10ClI3O3 B14537098 1,2-Propanediol, 3-[3-(chloromethyl)-2,4,6-triiodophenoxy]- CAS No. 62179-99-1

1,2-Propanediol, 3-[3-(chloromethyl)-2,4,6-triiodophenoxy]-

Cat. No.: B14537098
CAS No.: 62179-99-1
M. Wt: 594.35 g/mol
InChI Key: SQBXOMVYVKGMAN-UHFFFAOYSA-N
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Description

1,2-Propanediol, 3-[3-(chloromethyl)-2,4,6-triiodophenoxy]- is a chemical compound that features a propanediol backbone with a chloromethyl group and three iodine atoms attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 3-[3-(chloromethyl)-2,4,6-triiodophenoxy]- typically involves the reaction of 1,2-propanediol with a chloromethylated phenol derivative that has been iodinated at the 2, 4, and 6 positions. The reaction conditions often require the use of a base to deprotonate the hydroxyl groups of the propanediol, facilitating the nucleophilic attack on the chloromethyl group of the phenol derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 3-[3-(chloromethyl)-2,4,6-triiodophenoxy]- can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The hydroxyl groups on the propanediol backbone can be oxidized to form carbonyl compounds.

    Reduction Reactions: The iodine atoms can be reduced to form less halogenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloromethyl group.

Scientific Research Applications

1,2-Propanediol, 3-[3-(chloromethyl)-2,4,6-triiodophenoxy]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a radiopaque agent due to the presence of iodine atoms.

    Medicine: Explored for use in diagnostic imaging and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 3-[3-(chloromethyl)-2,4,6-triiodophenoxy]- involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the iodine atoms can enhance its radiopacity, making it useful in imaging applications.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediol, 3-chloro-: Similar backbone but lacks the iodine atoms.

    Glycerol α-chlorohydrin: Contains a similar chloromethyl group but with a glycerol backbone.

    3-Chloro-1,2-propanediol: Similar structure but without the phenoxy ring and iodine atoms.

Uniqueness

1,2-Propanediol, 3-[3-(chloromethyl)-2,4,6-triiodophenoxy]- is unique due to the presence of three iodine atoms, which impart distinct properties such as increased molecular weight and radiopacity. These features make it particularly valuable in applications requiring high-density compounds or radiopaque materials.

Properties

CAS No.

62179-99-1

Molecular Formula

C10H10ClI3O3

Molecular Weight

594.35 g/mol

IUPAC Name

3-[3-(chloromethyl)-2,4,6-triiodophenoxy]propane-1,2-diol

InChI

InChI=1S/C10H10ClI3O3/c11-2-6-7(12)1-8(13)10(9(6)14)17-4-5(16)3-15/h1,5,15-16H,2-4H2

InChI Key

SQBXOMVYVKGMAN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)OCC(CO)O)I)CCl)I

Origin of Product

United States

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